molecular formula C11H7BClF3N2O2 B14092409 (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14092409
M. Wt: 302.45 g/mol
InChI Key: UKKWBXYWWYUKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups in its structure enhances its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(3-(trifluoromethyl)phenyl)pyrimidine with a boron-containing reagent under controlled conditions. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boronic acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The presence of the chloro and trifluoromethyl groups enhances the reactivity of the boronic acid, facilitating efficient coupling reactions .

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • Phenylboronic acid

Comparison: (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a trifluoromethyl group, which confer distinct electronic properties and reactivity. Compared to phenylboronic acid, it exhibits higher reactivity in cross-coupling reactions due to the electron-withdrawing effects of the chloro and trifluoromethyl groups .

Properties

Molecular Formula

C11H7BClF3N2O2

Molecular Weight

302.45 g/mol

IUPAC Name

[4-chloro-2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H7BClF3N2O2/c13-9-8(12(19)20)5-17-10(18-9)6-2-1-3-7(4-6)11(14,15)16/h1-5,19-20H

InChI Key

UKKWBXYWWYUKEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2=CC(=CC=C2)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.